molecular formula C24H21N3O3 B11254842 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11254842
M. Wt: 399.4 g/mol
InChI Key: WWKPELWDXMMJCT-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 933251-71-9) is a chemical compound with the following properties:

    Chemical Formula: CHNO

    Molecular Weight: 348.4 g/mol

Preparation Methods

Synthetic Routes:

The synthetic routes to prepare this compound involve the condensation of appropriate precursors. One common method is the reaction between an ethoxy-substituted benzaldehyde and a 1,8-naphthyridine-3-carboxylic acid derivative, followed by benzyl protection and subsequent oxidation. Detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different intermediates or derivatives.

    Substitution: Substitution reactions at the benzyl or ethoxy group are possible.

Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Biological Studies: It may interact with specific biological targets.

    Industry: Its derivatives could serve as building blocks for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its applications.

Comparison with Similar Compounds

While no direct analogs are widely reported, comparisons with related naphthyridine derivatives can highlight its uniqueness.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-2-30-21-13-7-6-12-20(21)26-23(28)19-15-18-11-8-14-25-22(18)27(24(19)29)16-17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,26,28)

InChI Key

WWKPELWDXMMJCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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